

"3-Azepan-1-ylpropan-1-ol" derivatives and analogs

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Compound of Interest

Compound Name: 3-Azepan-1-ylpropan-1-ol

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An In-depth Technical Guide on **3-Azepan-1-ylpropan-1-ol** Derivatives and Analogs for Drug Discovery Professionals

Abstract

The azepane ring is a privileged seven-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous bioactive molecules and approved pharmaceuticals. This technical guide focuses on the derivatives and analogs of **3-azepan-1-ylpropan-1-ol**, exploring their synthetic methodologies, biological activities, and potential as therapeutic agents. While specific data on the parent molecule is limited, this document compiles and analyzes information on structurally related compounds to provide a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into experimental protocols, present quantitative biological data for analogous compounds, and visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of this chemical space.

Introduction to the Azepane Scaffold

The azepane moiety, a saturated seven-membered nitrogen-containing heterocycle, is a key structural component in a variety of pharmacologically active compounds. Its conformational flexibility and ability to present substituents in diverse spatial orientations make it a valuable building block in drug design. Azepane-based compounds have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.^[1] More than 20 drugs containing the azepane ring have received

FDA approval, underscoring the therapeutic importance of this scaffold.^[1] The **3-azepan-1-ylpropan-1-ol** core represents a versatile template for chemical modification to explore structure-activity relationships (SAR) and develop novel drug candidates.

Synthetic Methodologies

The synthesis of **3-azepan-1-ylpropan-1-ol** and its derivatives can be achieved through several established organic chemistry reactions. A common strategy involves the nucleophilic addition of azepane to a three-carbon electrophile.

General Synthesis of 3-Azepan-1-ylpropan-1-ol

A plausible and straightforward synthesis of the core molecule involves the reaction of azepane with a suitable three-carbon synthon, such as 3-chloropropan-1-ol or acrolein followed by reduction.

Experimental Protocol: Synthesis of **3-Azepan-1-ylpropan-1-ol** via Nucleophilic Substitution

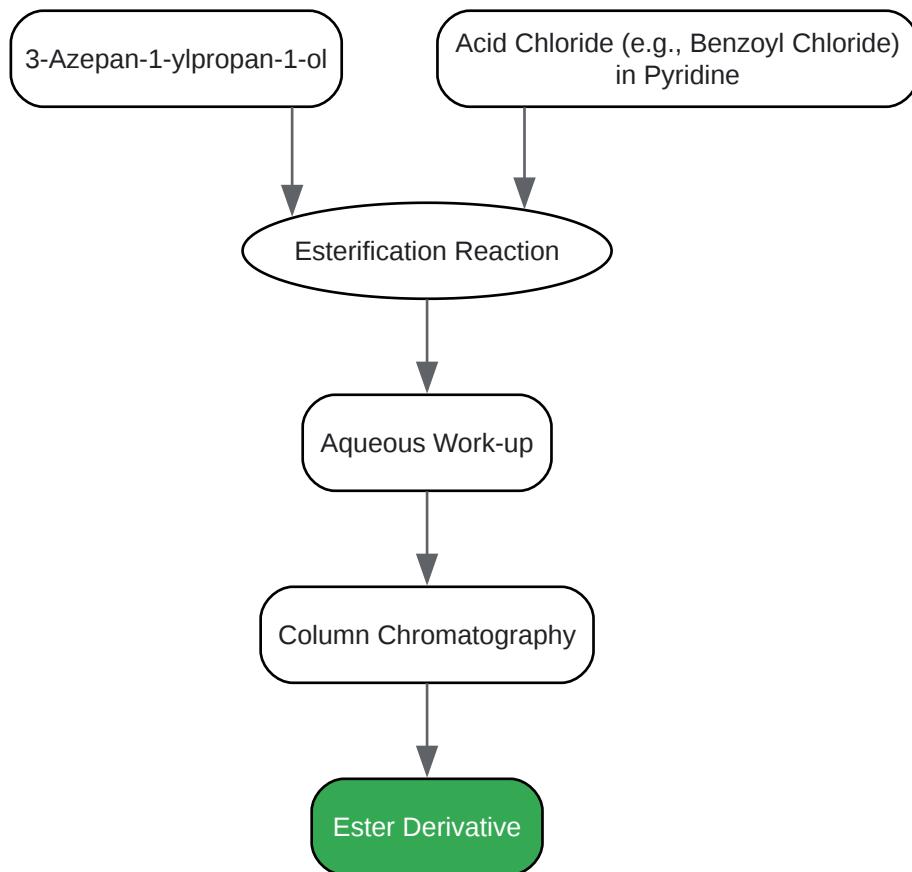
- Reaction Setup: To a solution of azepane (1.0 equivalent) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (1.5 equivalents).
- Addition of Electrophile: Add 3-chloropropan-1-ol (1.1 equivalents) dropwise to the stirring solution at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress using thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired **3-azepan-1-ylpropan-1-ol**.

Synthesis of Analogs and Derivatives

Derivatives of **3-azepan-1-ylpropan-1-ol** can be synthesized by modifying either the azepane ring, the propanol linker, or by functionalizing the hydroxyl group. For instance, ester or ether

linkages can be introduced at the hydroxyl position to modulate lipophilicity and pharmacokinetic properties.

Experimental Workflow: Synthesis of an Ester Derivative



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Caption: Workflow for the synthesis of an ester derivative.

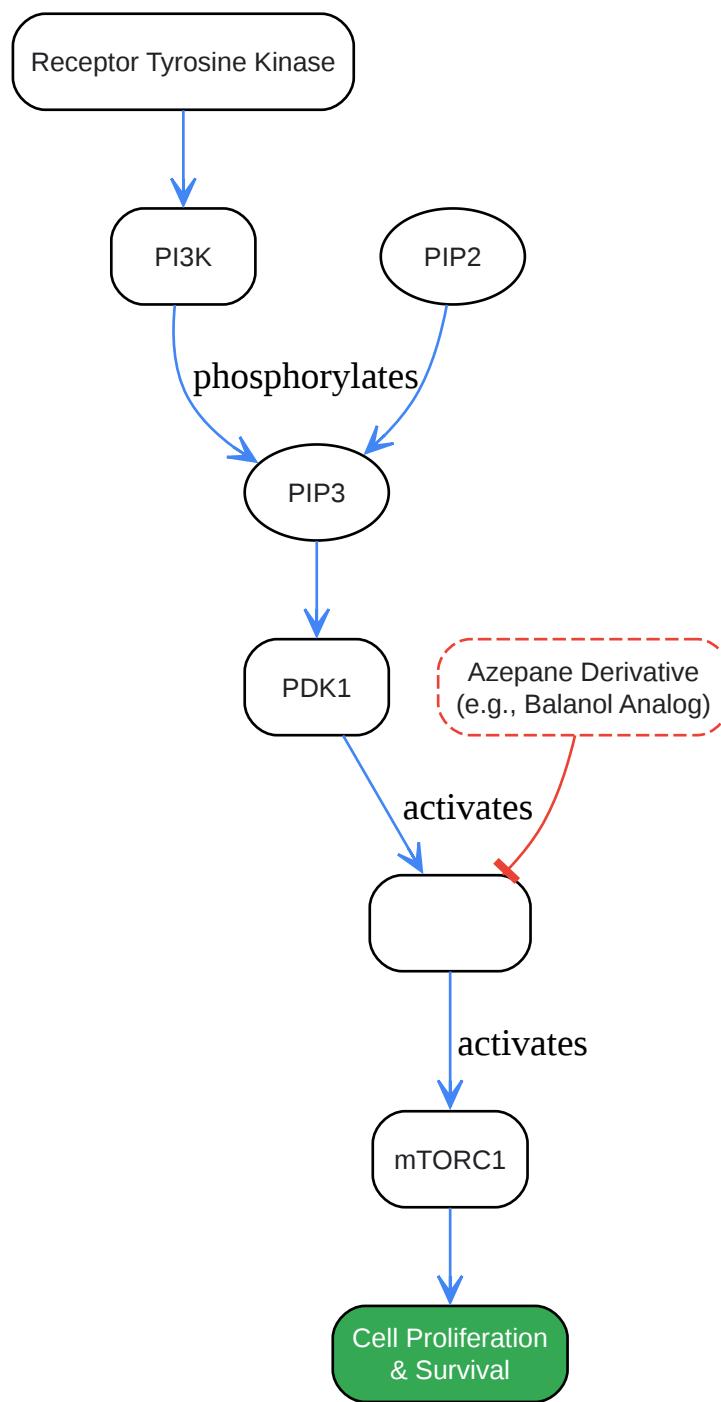
Biological Activities and Structure-Activity Relationship (SAR)

While specific biological data for **3-azepan-1-ylpropan-1-ol** is not extensively reported in the public domain, the broader class of azepane derivatives has been evaluated against various biological targets. The following sections and data tables summarize the activities of structurally related compounds, providing insights into the potential of this chemical class.

Protein Kinase Inhibition

Azepane derivatives have shown significant potential as inhibitors of protein kinases, which are crucial targets in oncology. For example, derivatives of balanol, a natural product containing an azepane ring, have been optimized as potent inhibitors of Protein Kinase B (PKB/Akt).

Signaling Pathway: PI3K/Akt/mTOR Pathway



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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Table 1: In Vitro Activity of Azepane Derivatives as PKB- α Inhibitors[2]

Compound ID	Structure	IC50 (PKB- α) (nM)	Plasma Stability
1	(4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester	5	Unstable
4	N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide	4	Stable

Structure-Activity Relationship: The replacement of the plasma-unstable ester linkage in compound 1 with a more stable amide linkage in compound 4 maintained high inhibitory potency against PKB- α while significantly improving plasma stability.[2] This highlights the importance of the linker between the azepane ring and the benzoyl moiety for drug-like properties.

Cannabinoid Receptor Modulation

Derivatives of pyrazolo[5,1-f][1][3]naphthyridine containing an azepane carboxamide moiety have been identified as potent and selective antagonists or inverse agonists of the cannabinoid receptor 2 (CB2).

Table 2: Binding Affinity of Azepane Derivatives for Cannabinoid Receptors[4]

Compound ID	R Group on Carboxamide	Ki (CB2) (nM)	Selectivity (Ki CB1/Ki CB2)
8h	Adamant-1-yl	33	173
8f	Bornyl	53	>188
8j	Myrtanyl	67	>149

Structure-Activity Relationship: The bulk and lipophilicity of the substituent on the carboxamide attached to the azepane ring appear to be critical for high affinity and selectivity for the CB2 receptor. The adamantyl group in compound 8h provided the highest affinity.[4]

Experimental Protocols for Biological Evaluation

In Vitro Protein Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase (e.g., PKB- α).

Protocol:

- **Reagents and Materials:** Recombinant human PKB- α , appropriate substrate peptide, ATP (adenosine triphosphate), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO.
- **Assay Procedure:**
 - Add the kinase, substrate peptide, and test compound to the wells of a microplate.
 - Initiate the kinase reaction by adding ATP.
 - Incubate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
 - Stop the reaction and measure the amount of product formed (or remaining ATP) using the detection reagent and a luminometer.

- Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

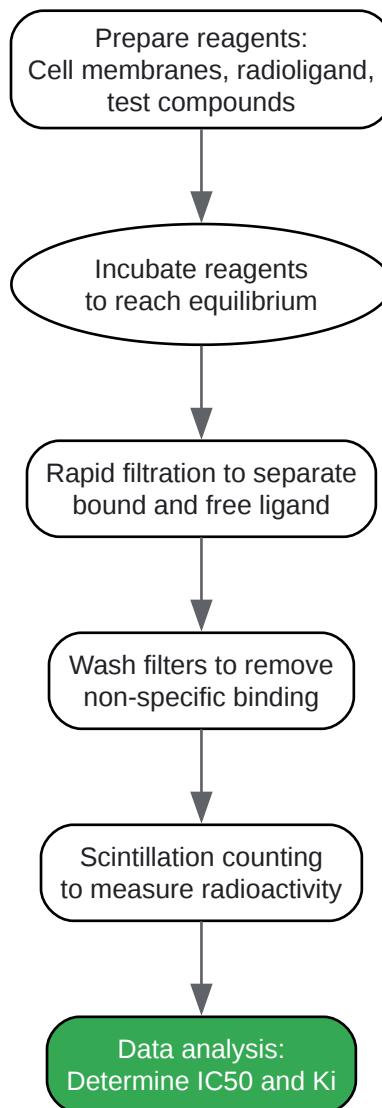
Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (K_i) of test compounds for a specific receptor (e.g., CB2).

Protocol:

- Reagents and Materials: Cell membranes expressing the receptor of interest, a radiolabeled ligand (e.g., [³H]CP-55,940 for CB2), test compounds, assay buffer, and scintillation cocktail.
- Assay Procedure:
 - Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
 - After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.
 - Wash the filters to remove non-specific binding.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the IC₅₀ of the test compound (the concentration that displaces 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay



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Caption: Workflow for a radioligand binding assay.

Conclusion

The **3-azepan-1-ylpropan-1-ol** scaffold and its derivatives represent a promising area for drug discovery. Although comprehensive data on the parent compound is sparse, the diverse and potent biological activities exhibited by more complex molecules incorporating the azepane ring highlight its value as a privileged structure in medicinal chemistry. The synthetic routes are generally accessible, allowing for the generation of diverse chemical libraries for screening. The data presented on analogous compounds provides a strong rationale for the further investigation of **3-azepan-1-ylpropan-1-ol** derivatives against a range of therapeutic targets,

particularly in oncology and immunology. Future work should focus on the systematic exploration of the structure-activity relationships of this core scaffold to unlock its full therapeutic potential.

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